molecular formula C16H11ClO2S3 B14546469 4-(Benzenesulfonyl)-2-[(3-chlorophenyl)sulfanyl]thiophene CAS No. 62256-16-0

4-(Benzenesulfonyl)-2-[(3-chlorophenyl)sulfanyl]thiophene

Cat. No.: B14546469
CAS No.: 62256-16-0
M. Wt: 366.9 g/mol
InChI Key: JCOJWIWXQYSSNT-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-2-[(3-chlorophenyl)sulfanyl]thiophene is an organic compound that features a thiophene ring substituted with benzenesulfonyl and 3-chlorophenylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)-2-[(3-chlorophenyl)sulfanyl]thiophene typically involves the reaction of thiophene derivatives with benzenesulfonyl chlorides and 3-chlorophenylsulfanyl reagents. The reaction is often catalyzed by palladium, which facilitates the coupling of these components under mild conditions . The reaction proceeds with easily accessible catalysts, bases, and substrates, without the need for oxidants or ligands .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)-2-[(3-chlorophenyl)sulfanyl]thiophene undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzenesulfonyl group can be reduced to a benzene ring.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiophene ring and the benzenesulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring or the benzenesulfonyl group.

Scientific Research Applications

4-(Benzenesulfonyl)-2-[(3-chlorophenyl)sulfanyl]thiophene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)-2-[(3-chlorophenyl)sulfanyl]thiophene involves its interaction with specific molecular targets and pathways. The benzenesulfonyl and 3-chlorophenylsulfanyl groups can interact with enzymes and receptors, modulating their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzenesulfonyl)-2-[(4-chlorophenyl)sulfanyl]thiophene
  • 4-(Benzenesulfonyl)-2-[(2-chlorophenyl)sulfanyl]thiophene
  • 4-(Benzenesulfonyl)-2-[(3-bromophenyl)sulfanyl]thiophene

Uniqueness

4-(Benzenesulfonyl)-2-[(3-chlorophenyl)sulfanyl]thiophene is unique due to the specific positioning of the 3-chlorophenylsulfanyl group, which can influence its reactivity and interactions compared to other isomers. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62256-16-0

Molecular Formula

C16H11ClO2S3

Molecular Weight

366.9 g/mol

IUPAC Name

4-(benzenesulfonyl)-2-(3-chlorophenyl)sulfanylthiophene

InChI

InChI=1S/C16H11ClO2S3/c17-12-5-4-6-13(9-12)21-16-10-15(11-20-16)22(18,19)14-7-2-1-3-8-14/h1-11H

InChI Key

JCOJWIWXQYSSNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CSC(=C2)SC3=CC(=CC=C3)Cl

Origin of Product

United States

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